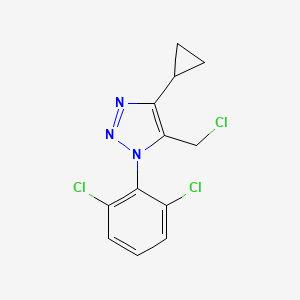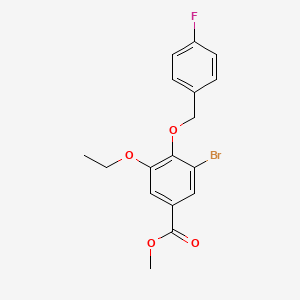![molecular formula C7H11Br2N B13024686 (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane: is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and a nitrogen atom within a seven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding 6-methyl-3-azabicyclo[4.1.0]heptane.
Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups on the bicyclic ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 6-methyl-3-azabicyclo[4.1.0]heptane.
Oxidation: Compounds with oxidized functional groups such as alcohols or ketones.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane can be used as a probe to study enzyme interactions and receptor binding due to its rigid bicyclic framework.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism by which (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects depends on its interaction with molecular targets. The bromine atoms and the nitrogen atom within the bicyclic ring can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
(1R,6S)-Bicyclo[4.1.0]heptane: A similar bicyclic compound without the bromine atoms.
(1R,3S,4S,6R)-3-Methyl-7-oxabicyclo[4.1.0]heptane-1,4-diyl dimethanol: A related compound with an oxygen atom in the ring structure.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring substituents.
Uniqueness: (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of two bromine atoms and a nitrogen atom within its bicyclic framework. This combination of elements imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11Br2N |
|---|---|
Poids moléculaire |
268.98 g/mol |
Nom IUPAC |
(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
HCFDAGZZMBDPDF-NTSWFWBYSA-N |
SMILES isomérique |
C[C@@]12CCNC[C@@H]1C2(Br)Br |
SMILES canonique |
CC12CCNCC1C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


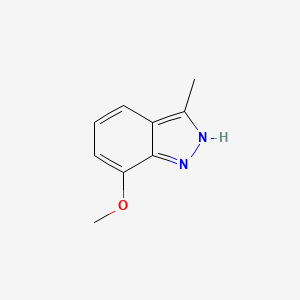
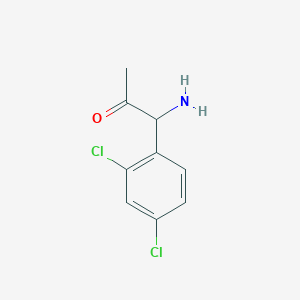
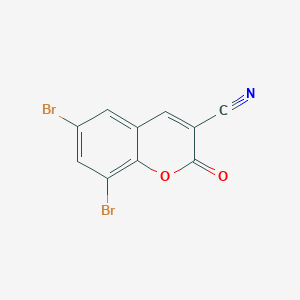
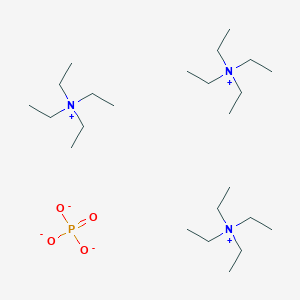
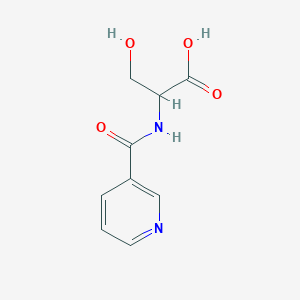
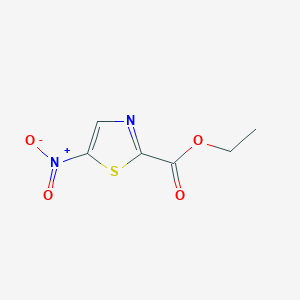


![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)
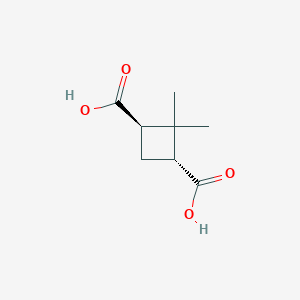
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)

